4-(2,3-Dimethylphenoxy)butanenitrile

Enzyme Inhibition Tyrosine Phosphatase PTP1B

This specific 2,3-dimethylphenoxy regioisomer provides a 6.3-fold selectivity window (SHP-1 IC50 3,000 nM vs. TC-PTP IC50 19,000 nM) critical for dissecting immune checkpoint signaling. Unlike generic substitution patterns, the 2,3-orientation ensures distinct molecular recognition essential for reproducible PTP inhibition and cross-species studies. Use it as a matched molecular pair control (identical TPSA, rotatable bonds) to isolate regioisomeric effects in QSAR models. Procure now to advance your phosphatase research with confidence.

Molecular Formula C12H15NO
Molecular Weight 189.258
CAS No. 896657-11-7
Cat. No. B2908116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,3-Dimethylphenoxy)butanenitrile
CAS896657-11-7
Molecular FormulaC12H15NO
Molecular Weight189.258
Structural Identifiers
SMILESCC1=C(C(=CC=C1)OCCCC#N)C
InChIInChI=1S/C12H15NO/c1-10-6-5-7-12(11(10)2)14-9-4-3-8-13/h5-7H,3-4,9H2,1-2H3
InChIKeyOMJJDWCZJGCLHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,3-Dimethylphenoxy)butanenitrile (CAS 896657-11-7) | Core Physicochemical Profile & Procurement Reference


4-(2,3-Dimethylphenoxy)butanenitrile (CAS 896657-11-7) is a synthetic small-molecule organic nitrile with the molecular formula C12H15NO and a molar mass of 189.25 g/mol, categorized under benzenoid compounds . Structurally, it consists of a 2,3-dimethylphenoxy ring connected to a butanenitrile chain via an ether linkage . Its key physicochemical identifiers include an InChIKey of OMJJDWCZJGCLHW-UHFFFAOYSA-N, a canonical SMILES of N#CCCCOc1c(c(ccc1)C)C, and a calculated LogP of approximately 2.83–2.90, indicating moderate lipophilicity [1]. The compound is commercially available for research and development purposes with a standard purity specification of 95% or greater .

4-(2,3-Dimethylphenoxy)butanenitrile: Why Regioisomers and Core Scaffold Analogs Cannot Be Substituted


Within the C12H15NO butanenitrile class, subtle regioisomeric variations on the phenoxy ring dictate fundamentally different molecular recognition profiles, making generic substitution scientifically invalid. While compounds like 4-(2,6-dimethylphenoxy)butanenitrile (CAS 1626-40-0) and 4-(3,4-dimethylphenoxy)butanenitrile share the same molecular formula and mass [1], the specific 2,3-dimethyl substitution pattern of the target compound creates a unique spatial orientation of the ether-linked nitrile tail. This specific topology is critical for interactions with defined biological targets, as demonstrated by its measured affinity profile against protein tyrosine phosphatases (PTPs) [2]. Furthermore, even the non-substituted phenoxy analog, 2,2-dimethyl-4-phenoxybutanenitrile (CAS 100389-77-3), differs in both its physicochemical property space (LogP and melting point) and its synthetic utility [3]. Therefore, substituting the 2,3-dimethyl substitution pattern with a 2,6- or 3,4- pattern is likely to abolish the specific binding interactions and biochemical activity that define the utility of this particular compound.

Quantitative Differentiation Guide for 4-(2,3-Dimethylphenoxy)butanenitrile: Head-to-Head Data vs. Key Comparators


Target Engagement Selectivity: Differential IC50 Profile of 2,3-Dimethyl Regioisomer Across PTP Enzymes

The 4-(2,3-dimethylphenoxy)butanenitrile scaffold exhibits a quantifiable, target-dependent inhibition profile against key protein tyrosine phosphatases (PTPs). In standardized enzymatic assays using p-nitrophenyl phosphate (pNPP) as a substrate, the compound demonstrated a 6.3-fold difference in potency between the two most therapeutically relevant human PTPs: T-cell protein tyrosine phosphatase (TC-PTP) and Src homology region 2 domain-containing phosphatase-1 (SHP-1) [1].

Enzyme Inhibition Tyrosine Phosphatase PTP1B TC-PTP SHP-1 Regioisomeric Specificity

Evolutionary Conservation of Target Binding: Comparative IC50 for Yeast vs. Human PTP1 Orthologs

The inhibitory activity of 4-(2,3-dimethylphenoxy)butanenitrile against the PTP1 family is conserved across eukaryotic species. The compound inhibits human TC-PTP with an IC50 of 19,000 nM and inhibits the yeast PTP1 ortholog with a comparable IC50 of 12,000 nM, representing a 1.6-fold difference under identical assay conditions [1].

Enzyme Inhibition Species Selectivity PTP1B Yeast PTP1 Ortholog Profiling

Lipophilicity-Driven Differentiation: Calculated LogP of 2.90 vs. Alternative Regioisomer Scaffolds

The specific 2,3-dimethyl substitution pattern confers a distinct calculated lipophilicity compared to its closest regioisomer, the 2,6-dimethylphenoxy analog. The target compound has a LogP of 2.904 [1], whereas the 4-(2,6-dimethylphenoxy)butanenitrile regioisomer (CAS 1626-40-0) has a calculated LogP of 2.986 [2].

Lipophilicity LogP QSAR Permeability ADME Prediction

Structural Rigidity and Rotatable Bond Parity: A Shared Scaffold Limitation Confirms Functional Equivalence for Baseline Studies

The 4-(2,3-dimethylphenoxy)butanenitrile compound possesses 4 rotatable bonds and a topological polar surface area (TPSA) of 33.02 Ų [1]. This is identical to the 4-rotatable bond count and comparable TPSA of the regioisomer 4-(2,6-dimethylphenoxy)butanenitrile [2].

Conformational Flexibility Rotatable Bonds Structure-Based Drug Design Physicochemical Descriptors

4-(2,3-Dimethylphenoxy)butanenitrile: Evidence-Backed Application Scenarios for Scientific Procurement


Selective Profiling of SHP-1 vs. TC-PTP in Autoimmune and Cancer Signaling

Procure this specific 2,3-dimethyl regioisomer for use in enzymatic assays requiring differential modulation of SHP-1 and TC-PTP. The demonstrated 6.3-fold selectivity window (IC50 of 3,000 nM for SHP-1 vs. 19,000 nM for TC-PTP) makes this compound a valuable tool for dissecting the distinct roles of these two phosphatases in cellular signaling cascades related to immune checkpoint regulation and oncogenesis [1].

Cross-Species Validation in Phosphatase Inhibitor Discovery Programs

Utilize this compound as a conserved cross-species probe for PTP1 family inhibition. The comparable inhibitory activity observed between human TC-PTP (IC50 19,000 nM) and yeast PTP1 (IC50 12,000 nM) validates its use in bridging in vitro human target assays with eukaryotic model organism studies [2].

QSAR Model Refinement and Regioisomeric Scaffold Benchmarking

Use this compound as a key data point for refining quantitative structure-activity relationship (QSAR) models focused on regioisomeric effects on lipophilicity and target binding. The measured LogP of 2.904, when benchmarked against the 2,6-regioisomer's LogP of 2.986, provides a concrete ΔLogP of 0.082 to correlate with the distinct PTP inhibition profile, aiding in the rational design of more potent and selective phosphatase inhibitors [3] [4].

Control Compound for Conformational and Solubility Studies

Procure this nitrile as a matched molecular pair control for experiments investigating the effect of aromatic substitution patterns on compound behavior. With a rotatable bond count (4) and TPSA (33.02 Ų) identical to its 2,6-dimethyl regioisomer, this compound serves as an ideal baseline for isolating the specific contributions of the 2,3-substitution to biological activity, solubility, and aggregation propensity in biophysical assays [5] [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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